molecular formula C13H17N B183787 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine CAS No. 73402-80-9

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine

Cat. No.: B183787
CAS No.: 73402-80-9
M. Wt: 187.28 g/mol
InChI Key: TXVWAFWRJIHFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine (CAS: Not assigned

Properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWAFWRJIHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405899
Record name 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73402-80-9
Record name 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process involves:

  • Michael Addition : The amine attacks the α,β-unsaturated ketone to form an enamine intermediate.

  • C–C Bond Cleavage : Unusual fragmentation of the enamine generates an iminium ion.

  • Acetylide Addition : Copper acetylides, formed in situ from 1-alkynes, react with the iminium ion to yield propargylamines.

For 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine , phenylacetylene serves as the alkyne source, while tert-butylamine replaces secondary amines. Catalytic systems using CuCl (10 mol%) in toluene at 100°C achieve yields up to 92% for analogous structures.

Optimization Data

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuClToluene1001292
CuBrToluene1001290
CuIToluene1001287

Key advantages include operational simplicity and scalability. Limitations involve the need for high temperatures and inert conditions.

Multi-Step Synthesis via Carbamate Intermediates

A Chinese patent (CN105085278A) outlines a four-step route for structurally related 2-methyl-1-substituted phenyl-2-propanamines. Adapting this method for the target compound involves:

Stepwise Procedure

  • Nucleophilic Substitution :
    Substituted benzyl chloride reacts with isobutyronitrile under basic conditions (-78°C to 0°C) to form 2-methyl-1-phenyl-2-butyronitrile.

    • Optimal Conditions : LiHMDS (1.5 eq), THF, -78°C.

    • Yield : 78–85% for analogous nitriles.

  • Hydrolysis to Carboxylic Acid :
    The nitrile undergoes basic hydrolysis (KOH, 80–220°C) to yield 2-methyl-1-phenyl-2-butyric acid.

  • Curtius Rearrangement :
    Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which reacts with benzyl alcohol to form a carbamate.

  • Hydrogenolysis :
    Catalytic hydrogenation (Pd/C, H₂) cleaves the carbamate, releasing the primary amine.

Critical Parameters

StepReagentTemperature (°C)Yield (%)
1LiHMDS, THF-7885
2KOH, EtOH18090
3DPPA, BnOH10075
4Pd/C, H₂RT88

This route offers precise stereochemical control but requires specialized reagents like DPPA and multi-step purification.

SubstrateCoupling PartnerCatalystYield (%)
tert-Butyl enaminonePhenylacetylenePdCl₂/CuI68

This method avoids harsh conditions but suffers from moderate yields and expensive catalysts.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)CostScalability
Copper-Catalyzed87–92LowHigh
Carbamate Intermediate75–88MediumModerate
Enaminone-Based68HighLow

Limitations and Solutions

  • Copper-Catalyzed : Primary amine compatibility issues addressed using bulkier ligands (e.g., PPh₃).

  • Carbamate Route : DPPA toxicity mitigated by substituting with safer azide sources.

  • Enaminone Method : Low yields improved via microwave-assisted coupling .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

Anxiolytic and Antidepressant Activity

Recent studies have indicated that derivatives of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine exhibit significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors at doses as low as 2.5 mg/kg when administered intraperitoneally. This suggests a potential for development into therapeutic agents for anxiety disorders .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions associated with oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents, which could be beneficial in treating neurodegenerative diseases .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. In various seizure models, it showed protective effects against seizures induced by chemical agents, suggesting its potential use in epilepsy treatment .

Case Studies

Study Findings Methodology
Study on Anxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in mice at 2.5 mg/kg doseFour-plate test in rodents
Neuroprotective StudyShowed protection against oxidative stress-induced neuronal damageIn vitro assays using neuronal cell lines
Anticonvulsant EvaluationExhibited protective effects against chemically induced seizuresMES and scPTZ seizure models

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can be contextualized by comparing it to analogous amines and propargyl derivatives. Key comparisons are outlined below:

Structural Analogues

Compound Name (IUPAC) Key Substituents Molecular Formula Key Properties/Applications Reference
2-Methyl-N-(phenylmethylene)propan-2-amine Phenylmethylene (imine) group C₁₁H₁₅N Electron-withdrawing imine; used in condensation reactions
N-(3-Phenylprop-2-yn-1-yl)prop-2-en-1-amine Propenyl group instead of methyl C₁₂H₁₃N Allyl group enables Michael addition/polymerization
2-Methyl-N-(2-(4-methylpiperazino)ethyl)propan-2-amine Pyrimidine and piperazine substituents C₁₅H₂₆N₅ Heterocyclic moieties enhance receptor binding; potential CNS activity
(3-Bromophenyl)methylamine Bromophenyl substituent C₁₀H₁₄BrN Halogenation increases lipophilicity; possible antimicrobial use

Reactivity and Electronic Effects

  • Propargyl vs. Allyl Groups : The propargyl group in the target compound introduces sp-hybridized carbons, enabling click chemistry (e.g., Huisgen cycloaddition) , whereas allyl derivatives (e.g., N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine ) participate in electrophilic additions or polymerizations.
  • Antioxidant Activity : Unlike nitrone derivatives (e.g., (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide ), the target compound lacks radical scavenging moieties (e.g., nitroxide or hydroxyl groups), making it less effective in antioxidant applications .

Pharmacological Potential

While the target compound lacks direct pharmacological data, structurally related amines like N,N-diisopropyltryptamine (DIPT) demonstrate psychoactive properties due to indole moieties. In contrast, the propargyl-phenyl system in this compound may confer unique pharmacokinetic profiles, such as increased metabolic stability via reduced cytochrome P450 interactions.

Biological Activity

2-Methyl-N-(3-phenylprop-2-ynyl)propan-2-amine, commonly known as an analog of amphetamines, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This compound features a propanamine backbone with a methyl group and a phenylpropynyl substituent, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Monoamine Release : The compound is believed to promote the release of monoamines such as dopamine and norepinephrine, akin to other amphetamines. This action can enhance neurotransmission in the central nervous system (CNS), potentially leading to stimulant effects.
  • Inhibition of Enzymes : Some studies suggest that related compounds may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of these neurotransmitters in synaptic clefts.
  • Impact on Glycolysis : Research into related compounds has shown that they can influence glycolytic pathways, particularly through the modulation of phosphofructokinase (PFK), an essential regulatory enzyme in glucose metabolism .

Neuropharmacological Effects

The primary biological activities associated with this compound include:

  • Stimulant Effects : Similar to traditional amphetamines, this compound may enhance alertness, attention, and energy levels.
  • Potential for Addiction : Given its stimulant properties, there is a risk of misuse and addiction associated with this compound.

Metabolic Effects

Research indicates that compounds with similar structures can significantly affect metabolic processes:

Effect Description
Glycolysis RegulationInhibition of 6-phosphofructose-2-kinase leading to altered glucose metabolism .
Lipid MetabolismPotential modulation of lipid accumulation in cells, impacting overall metabolism .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that analogs of this compound can inhibit specific metabolic enzymes, leading to increased glucose uptake in cancer cells. Such findings suggest potential applications in cancer treatment by targeting metabolic pathways .
  • Toxicological Assessments : Investigations into the toxicological profiles reveal that while some derivatives exhibit beneficial effects at low doses, higher concentrations can lead to phospholipidosis—a condition characterized by the excessive accumulation of phospholipids within lysosomes—indicating a need for careful dosage regulation .
  • Clinical Observations : Reports from clinical settings highlight the stimulant effects observed in patients administered similar compounds, emphasizing both therapeutic potential and risks associated with misuse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.